3-苯氧噻吩-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

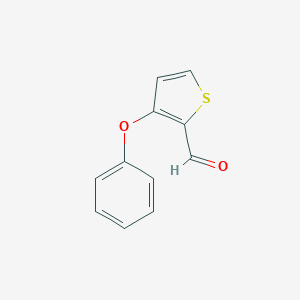

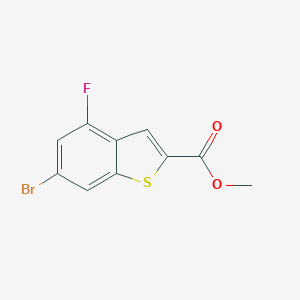

3-Phenoxythiophene-2-carbaldehyde is a compound that belongs to the family of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are known for their aromaticity and chemical stability. The presence of the phenoxy group and the carbaldehyde functional group in 3-phenoxythiophene-2-carbaldehyde suggests that it may have interesting chemical properties and potential applications in various fields, including organic synthesis and material science.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, a novel synthesis approach for 3,5-disubstituted-4-aminothiophene-2-carbaldehyde has been reported, which involves a domino reaction of vinyl azides and 1,4-dithiane-2,5-diol, leading to the formation of the desired products in an efficient and eco-friendly manner . Although this method does not directly describe the synthesis of 3-phenoxythiophene-2-carbaldehyde, it provides insight into the synthetic strategies that can be employed for thiophene derivatives.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a five-membered ring containing sulfur. The substitution at the 3-position with different groups can significantly influence the molecular geometry and electronic properties of the compound. For example, the study of new fused heterocyclic aldehydes with carbazole structural motifs linked to phenothiazines reveals the importance of the substituents on the molecular structure and its electronic properties . These findings can be extrapolated to understand the structural aspects of 3-phenoxythiophene-2-carbaldehyde.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions. The reactivity of the carbaldehyde group in 3-phenoxythiophene-2-carbaldehyde would allow it to participate in reactions such as condensation to form chalcones, as demonstrated by the synthesis of chalcones derived from thiophene-3-carbaldehyde . These reactions can lead to a wide range of products with diverse chemical structures and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing substituents can affect properties such as solubility, melting point, and reactivity. For example, the study of thioisomaltol and related 3-hydroxythiophenes provides insights into the tautomeric structures and hydrogen bonding capabilities of these compounds . These properties are crucial for understanding the behavior of 3-phenoxythiophene-2-carbaldehyde in different environments and its potential applications.

科学研究应用

有机合成和催化

3-苯氧噻吩-2-甲醛等化合物通常用作合成更复杂分子的中间体。由于其反应性醛基,它们可用于各种有机反应中,该醛基可参与缩合反应、聚合反应,并作为其他官能团的前体。Tateiwa 和 Uemura (1997) 等人进行的研究探索了使用金属阳离子交换粘土作为有机合成催化剂,表明了在有机化学中开发高效催化工艺的重要性 (Tateiwa & Uemura, 1997)。

材料科学和导电聚合物

另一个重要的研究领域涉及开发用于各种应用(包括电子、储能和传感器)的导电聚合物。基于噻吩单元的聚合物,如聚噻吩,由于其导电性和稳定性而备受关注。Shi 等人 (2015) 和 Talikowska 等人 (2019) 的综述讨论了导电聚合物的进展,重点介绍了它们的潜在应用以及改善其性能的策略 (Shi 等人,2015); (Talikowska 等人,2019)。

安全和危害

3-Phenoxythiophene-2-carbaldehyde may cause eye irritation, skin irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

属性

IUPAC Name |

3-phenoxythiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-8-11-10(6-7-14-11)13-9-4-2-1-3-5-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJDRZXMSDASSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(SC=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381222 |

Source

|

| Record name | 3-phenoxythiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenoxythiophene-2-carbaldehyde | |

CAS RN |

132706-25-3 |

Source

|

| Record name | 3-phenoxythiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)

![1,1'-Methylene Bis[Theobromine]](/img/structure/B140648.png)

![(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B140666.png)